Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)-
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)-
Brand Name:
Vulcanchem
CAS No.:
1535-92-8
VCID:
VC20931639
InChI:
InChI=1S/C12HF10N/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h23H
SMILES:
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F
Molecular Formula:
C12HF10N
Molecular Weight:
349.13 g/mol
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)-
CAS No.: 1535-92-8
Cat. No.: VC20931639
Molecular Formula: C12HF10N
Molecular Weight: 349.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1535-92-8 |
|---|---|
| Molecular Formula | C12HF10N |
| Molecular Weight | 349.13 g/mol |
| IUPAC Name | 2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)aniline |
| Standard InChI | InChI=1S/C12HF10N/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h23H |
| Standard InChI Key | NHPXUJAURHKKGX-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator